molecular formula C28H25N5O2 B590097 N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N CAS No. 1330185-57-3

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N

Cat. No.: B590097
CAS No.: 1330185-57-3
M. Wt: 466.519
InChI Key: SNGCXWAFWUKDGW-JLKYIXFJSA-N
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Description

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is a complex organic compound used primarily in biochemical and proteomics research. This compound is characterized by its unique structure, which includes a trityl group and isotopic labeling with carbon-13 and nitrogen-15, making it valuable for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N typically involves multiple steps, starting with the preparation of the core pyrimido[1,2-a]purin-10(3H)-one structure. This is followed by the introduction of the trityl group and isotopic labeling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the stringent quality control necessary for research-grade chemicals.

Chemical Reactions Analysis

Types of Reactions

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can target the trityl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trityl group or the pyrimido ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and mechanistic studies.

    Biology: Employed in studies of enzyme mechanisms and protein interactions due to its isotopic labeling.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials for research and development.

Mechanism of Action

The mechanism of action of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels (13C and 15N) allow for detailed tracking and analysis of these interactions using techniques like NMR spectroscopy. This helps elucidate the pathways and mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one: The non-isotopically labeled version of the compound.

    N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C: Labeled with carbon-13 only.

    N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-15N: Labeled with nitrogen-15 only.

Uniqueness

The unique aspect of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N lies in its dual isotopic labeling, which provides enhanced capabilities for tracking and studying molecular interactions in complex biological systems. This makes it particularly valuable for advanced research applications.

Properties

CAS No.

1330185-57-3

Molecular Formula

C28H25N5O2

Molecular Weight

466.519

IUPAC Name

8-hydroxy-6-methyl-3-trityl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C28H25N5O2/c1-19-17-23(34)33-26(35)24-25(31-27(33)30-19)32(18-29-24)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,23,34H,17H2,1H3,(H,30,31)/i24+1,25+1,29+1

InChI Key

SNGCXWAFWUKDGW-JLKYIXFJSA-N

SMILES

CC1CC(N2C(=O)C3=C(NC2=N1)N(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Synonyms

N-Trityl-5,6,7,8-tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one-13C2,15N; 

Origin of Product

United States

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